molecular formula C14H16N4O2 B2556413 Methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 1368015-20-6

Methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B2556413
CAS No.: 1368015-20-6
M. Wt: 272.308
InChI Key: WHLCQETWQCVQQB-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (C₁₄H₁₆N₄O₂) is a triazolopyridine derivative featuring a 3-aminophenyl substituent at position 2 and a methyl ester at position 6.

Properties

IUPAC Name

methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-20-14(19)11-6-3-7-18-13(11)16-12(17-18)9-4-2-5-10(15)8-9/h2,4-5,8,11H,3,6-7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLCQETWQCVQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN2C1=NC(=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A systematic comparison with structurally related triazolopyridines reveals key differences in functional groups, substitution patterns, and biological relevance:

Compound Name Substituents Molecular Formula Key Features References
Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate 2-phenyl, 8-methyl ester C₁₄H₁₁N₃O₂ Lacks tetrahydro ring and amino group; phenyl substituent may reduce polarity.
Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate 2-CF₃, 8-ethyl ester C₁₀H₈F₃N₃O₂ Trifluoromethyl group enhances electron-withdrawing effects, improving metabolic stability.
2-(2-Hydroxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid 2-hydroxyphenyl, 8-carboxylic acid C₁₃H₉N₃O₃ Carboxylic acid increases hydrophilicity; hydroxyl group enables hydrogen bonding.
6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid 6-(3-methylphenyl), 8-carboxylic acid C₁₅H₁₂N₃O₂ Methylphenyl group enhances lipophilicity; carboxylic acid may limit bioavailability.
Key Observations:
  • Amino vs.
  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (target compound, ) are typically more lipophilic than carboxylic acids (), favoring membrane permeability.

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